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Introduction

The AXL receptor tyrosine kinase is a key player in tumor progression, metastasis, and

therapeutic resistance across various cancers.[1] Its overexpression is often correlated with

poor prognosis.[2][3] Non-invasive, in vivo imaging of AXL expression provides a powerful tool

for researchers and drug developers to diagnose AXL-positive tumors, stratify patients for AXL-

targeted therapies, and monitor treatment response in preclinical mouse models.[4][5] This

document outlines various imaging modalities and provides detailed protocols for imaging AXL

expression in vivo.

Imaging Modalities and Probes

Several imaging modalities have been successfully employed to visualize AXL expression in

mouse models, primarily utilizing antibody-based probes. These include Single Photon

Emission Computed Tomography (SPECT), Positron Emission Tomography (PET), and Near-

Infrared Fluorescence (NIRF) imaging.

SPECT Imaging: This modality uses gamma-emitting radioisotopes. AXL-specific single-

domain antibodies (sdAbs) labeled with Technetium-99m (99mTc), such as 99mTc-sdAb20,

have been used to image AXL expression in Acute Myeloid Leukemia (AML) mouse models.

[6][7] Another approach involves using antibodies radiolabeled with Iodine-125 ([125I]Axl

mAb) to demonstrate graded levels of Axl expression in pancreatic and prostate tumors.[1]
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PET Imaging: PET offers high sensitivity and quantification capabilities. The humanized anti-

Axl antibody, h173, has been conjugated to a DOTA chelator and radiolabeled with Copper-

64 (64Cu) for microPET imaging of AXL in lung cancer xenografts.[2][4] This method allows

for the noninvasive quantification of AXL expression.[4] Similarly, a polyclonal anti-human

AXL antibody labeled with 64Cu has been used to detect the downregulation of AXL in triple-

negative breast cancer models following treatment.[8]

Near-Infrared Fluorescence (NIRF) Imaging: NIRF imaging is a cost-effective and readily

accessible modality for in vivo imaging in small animals. The humanized antibody h173 has

been conjugated to the NIRF dye Cy5.5 (h173-Cy5.5) to specifically image AXL-positive lung

cancer xenografts.[5][9] This probe demonstrates high tumor-to-background contrast at later

time points.[9]

Quantitative Data Summary
The following tables summarize quantitative data from studies using different AXL-targeted

imaging probes in mouse models.

Table 1: PET Imaging Probe Uptake in AXL-Positive Tumors

Probe
Mouse
Model (Cell
Line)

Tumor
Uptake
(Metric)

Time Post-
Injection
(p.i.)

Control
Group
Compariso
n

Reference

64Cu-
DOTA-h173

Nude mice
(A549 Lung
Cancer)

Significantl
y higher
than control

28 h, 45 h

Significantl
y higher
uptake
compared
to 64Cu-
DOTA-hIgG
and AXL-
negative
(NCI-H249)
tumors.[4]

[3][4]
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| 64Cu-anti-hAXL | Nude mice (MDA-MB-231 Breast Cancer) | SUV: 140.00 ± 3.73 | 24 h |

Treatment with 17-AAG (HSP90 inhibitor) reduced SUV to 78.32 ± 5.02 (44% lower).[8] |[8] |

SUV: Standardized Uptake Value

Table 2: NIRF Imaging Probe Uptake in AXL-Positive Tumors

Probe
Mouse
Model (Cell
Line)

Key Finding
Time Post-
Injection
(p.i.)

Control
Group
Compariso
n

Reference

h173-Cy5.5
Nude mice
(A549 Lung
Cancer)

Tumor
uptake
plateaued

2 - 3 days

Tumor
uptake was
significantl
y higher
than the
hIgG-Cy5.5
control at 1,
2, 3, 4, and
7 days.[5]
[9]

[5][9]

h173-Cy5.5

Nude mice

(A549 Lung

Cancer)

Ex vivo tumor

uptake was

1.85x higher

than control

2 days

Compared to

ex vivo tumor

uptake of the

hIgG-Cy5.5

control probe.

[9]

[9]

| Axl Ab-Cy5.5 | Nude mice (A549 Lung Cancer) | Tumor accumulation reached maximum | 48

h | Tumor uptake was significantly higher than IgG-Cy5.5. No significant difference in AXL-

negative (H249) tumors.[10] |[10] |

Visualized Pathways and Workflows
// Nodes GAS6 [label="GAS6 Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; AXL

[label="AXL Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K",
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fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4",

fontcolor="#202124"]; Downstream [label="Tumor

Growth\nAngiogenesis\nMetastasis\nTherapy Resistance", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges GAS6 -> AXL [label="Binds", color="#5F6368"]; AXL -> PI3K [label="Activates",

color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> Downstream [color="#5F6368"]; }

.dot Caption: Simplified AXL signaling pathway upon GAS6 ligand binding.

// Workflow Edges AnimalModel -> ProbePrep [style=invis]; ProbePrep -> Injection; Injection ->

Anesthesia; Anesthesia -> Image; Image -> DataAnalysis; DataAnalysis -> ExVivo; } .dot

Caption: General experimental workflow for in vivo imaging of AXL.

Experimental Protocols
Protocol 1: Tumor Xenograft Model Establishment

This protocol describes the subcutaneous implantation of human cancer cells to establish a

tumor xenograft model in immunocompromised mice.

Materials:

AXL-positive human cancer cells (e.g., A549, DU145, MDA-MB-231)[1][8][9]

AXL-negative human cancer cells for control (e.g., NCI-H249, 22Rv1)[1][9]

Immunocompromised mice (e.g., female nude mice, NOD/SCID mice, 6-8 weeks old)[1][8][9]

Sterile Phosphate-Buffered Saline (PBS)

Matrigel (optional, can improve tumor take-rate)

Trypsin-EDTA, cell culture medium

Hemocytometer or automated cell counter

1 mL syringes with 27-gauge needles
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70% Ethanol

Procedure:

Culture AXL-positive and AXL-negative cells to ~80% confluency.

Harvest the cells using Trypsin-EDTA, wash with PBS, and perform a cell count.

Centrifuge cells and resuspend the pellet in sterile PBS (or a 1:1 mixture of PBS and

Matrigel) to a final concentration of 5 x 107 cells/mL.[1][8] Keep on ice.

Anesthetize the mouse using an approved institutional protocol (e.g., isoflurane inhalation).

Wipe the injection site (e.g., the flank or mammary fat pad) with 70% ethanol.[1][8]

Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 5 x

106 cells).[1][8]

For comparative studies, inject AXL-positive cells on one flank and AXL-negative cells on the

opposite flank.

Monitor the mice regularly for tumor growth. Tumors are typically ready for imaging when

they reach a size of 100-250 mm³.[6]

Protocol 2: Preparation and Administration of Imaging Probes

This section provides a general overview of probe preparation. Specific conjugation and

radiolabeling procedures require specialized expertise and facilities.

A. NIRF Probe (Antibody-Dye Conjugation)

Conjugate the anti-AXL antibody (e.g., h173) to a NIRF dye (e.g., Cy5.5-NHS ester) through

available amino groups on the antibody, following the manufacturer's instructions.[5][9]

Purify the conjugated antibody (e.g., h173-Cy5.5) using size-exclusion chromatography to

remove unconjugated dye.

Determine the concentration and degree of labeling via spectrophotometry.
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B. PET/SPECT Probe (Antibody Radiolabeling)

Chelator Conjugation (for radiometals like 64Cu): Conjugate a bifunctional chelator (e.g., p-

SCN-Bn-DOTA) to the anti-AXL antibody.[4][8] Purify the antibody-chelator conjugate.

Radiolabeling: Incubate the purified conjugate with the radioisotope (e.g., 64CuCl2) in an

appropriate buffer and temperature.

Purification: Purify the radiolabeled antibody to remove free radioisotope using a suitable

method like a NAP-5 column.[7]

Quality Control: Assess radiochemical purity using methods like instant thin-layer

chromatography.[7]

C. Probe Administration

Dilute the final probe in sterile saline or PBS.

Anesthetize the tumor-bearing mouse.

Administer a defined amount of the probe (e.g., 30 µg for NIRF probes, ~7.4 MBq for PET

probes) via tail vein injection in a volume of 100-200 µL.[8][9]

Protocol 3: In Vivo Imaging Procedure

Materials:

Tumor-bearing mice injected with the imaging probe.

Anesthesia system (e.g., isoflurane vaporizer).

In vivo imaging system (e.g., Bruker Albira microPET/SPECT/CT scanner, IVIS for

fluorescence).[8][11]

Heating pad to maintain the mouse's body temperature.[12][13]

Procedure:
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At the desired time point(s) post-injection (e.g., 6h, 1, 2, 3, 4, 7 days for NIRF; 24h, 48h for

PET/SPECT), anesthetize the mouse.[8][9]

Position the mouse prone on the imaging system's stage. Maintain anesthesia and body

temperature throughout the scan.

For NIRF Imaging: Acquire fluorescence images using appropriate excitation and emission

filters (e.g., excitation 700-770 nm, emission >790 nm for Cy7-like dyes).[14]

For PET/CT or SPECT/CT Imaging: Perform a CT scan for anatomical reference, followed by

a PET or SPECT scan for a set duration (e.g., 15 minutes for PET).[8]

After imaging, allow the mouse to recover or proceed with ex vivo analysis.

Data Analysis: Use the system's software to co-register images (for PET/CT and SPECT/CT)

and draw regions of interest (ROIs) over the tumor and other tissues (e.g., muscle, liver) to

quantify signal intensity. Calculate metrics like percent injected dose per gram (%ID/g),

Standardized Uptake Value (SUV), or tumor-to-background ratios.[8]

Protocol 4: Ex Vivo Validation and Biodistribution

This protocol is performed after the final in vivo imaging session to confirm probe distribution

and validate imaging results.

Materials:

Gamma counter (for radiolabeled probes) or NIRF imaging system.

Precision scale.

Dissection tools.

Vials for collecting organs.

OCT compound and cryostat or formalin and paraffin embedding supplies for histology.

Procedure:
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Immediately after the final imaging scan, euthanize the mouse via an approved method.

Dissect the tumor and major organs (heart, lungs, liver, spleen, kidneys, muscle, etc.).

For Biodistribution:

Blot each tissue dry and weigh it.

Measure the radioactivity in each tissue using a gamma counter (for PET/SPECT probes)

or fluorescence intensity using an ex vivo imager (for NIRF probes).

Calculate the uptake as %ID/g or relative fluorescence units per gram.

For Histology/Immunofluorescence:

Fix the tumor tissue in formalin or embed in OCT compound and freeze.

Prepare tissue sections.

Perform immunofluorescence staining to confirm the co-localization of the imaging probe

with AXL expression on tumor cells.[9][10] For example, a secondary antibody (e.g., goat

anti-human Alexa Fluor 568) can be used to detect an antibody-based probe.[9] This

provides microscopic validation of the macroscopic in vivo imaging signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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